molecular formula C12H22N2O3 B12530978 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)-

Cat. No.: B12530978
M. Wt: 242.31 g/mol
InChI Key: HNYUXHMUVZLBQY-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- is a complex organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.3 g/mol . This compound is known for its unique spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a spirocyclic lactone under controlled conditions to form the desired ester . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid, 9-amino-, 1,1-dimethylethyl ester, (9S)- apart from similar compounds is its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system.

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 9-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-7-9(13)12(8-14)5-4-6-16-12/h9H,4-8,13H2,1-3H3

InChI Key

HNYUXHMUVZLBQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)CCCO2)N

Origin of Product

United States

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